Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate
Overview
Description
Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate is an organic compound with the molecular formula C14H20O3. It is a phenoxyacetic acid derivative, characterized by the presence of an ethyl ester group attached to the phenoxyacetic acid core. This compound is known for its applications in various fields, including chemical synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-isopropyl-5-methylphenoxy)acetate typically involves the esterification of 2-(2-isopropyl-5-methylphenoxy)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, including crystallization and chromatography, are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(2-isopropyl-5-methylphenoxy)acetic acid and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester group.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Hydrolysis: 2-(2-isopropyl-5-methylphenoxy)acetic acid and ethanol.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Nitrated or halogenated derivatives of the phenoxy group.
Scientific Research Applications
Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of ethyl 2-(2-isopropyl-5-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-methylphenoxy)acetate: Similar structure but lacks the isopropyl group.
Ethyl 2-(4-chlorophenoxy)acetate: Contains a chlorine atom instead of the isopropyl and methyl groups.
Ethyl 2-(2-ethylphenoxy)acetate: Features an ethyl group in place of the isopropyl group
Uniqueness
Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate is unique due to the presence of both isopropyl and methyl groups on the phenoxy ring, which may influence its chemical reactivity and biological activity. These structural features can result in distinct properties and applications compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-5-16-14(15)9-17-13-8-11(4)6-7-12(13)10(2)3/h6-8,10H,5,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNMZTVOCSNNOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364163 | |
Record name | SBB020291 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65101-72-6 | |
Record name | SBB020291 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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